5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(11(16)15-14-8)7-13-6-9-3-2-4-12-5-9/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVLVNBJPOTZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties, supported by relevant data tables and case studies.
- Molecular Formula : C13H14N4O
- Molecular Weight : 242.28 g/mol
- CAS Number : Not specifically listed but can be derived from its structure.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Klebsiella pneumoniae | 32 μg/mL | |
| Acinetobacter baumannii | 16 μg/mL |
The compound showed broad-spectrum activity against various bacterial strains, indicating its potential as an antimicrobial agent. The MIC values suggest that it is particularly effective against Gram-positive bacteria.
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various in vitro assays. The results indicate that it can scavenge free radicals effectively.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (μM) | Reference |
|---|---|---|
| DPPH Scavenging | 25 μM | |
| ABTS Scavenging | 30 μM | |
| Ferric Reducing Antioxidant Power (FRAP) | 35 μM |
These results confirm that the compound has significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Enzyme Inhibition
In addition to its antimicrobial and antioxidant activities, the compound has been studied for its enzyme inhibitory properties.
Table 3: Enzyme Inhibition Data
The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease, while tyrosinase inhibition indicates possible use in skin whitening agents.
Case Studies
- Antimicrobial Efficacy Study : A study involving the application of the compound against clinical isolates of Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study concluded that the compound could serve as a lead structure for developing new antibiotics .
- Antioxidant Mechanism Investigation : A detailed investigation into the mechanism by which the compound exerts its antioxidant effects revealed that it reduces oxidative stress markers in cellular models. This suggests its potential role in therapeutic strategies aimed at managing oxidative damage .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. In particular, compounds similar to 5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain aminopyrazole derivatives possess sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds derived from the pyrazole structure have been reported to reduce inflammation in various models, including those induced by lipopolysaccharides (LPS). The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways associated with neuroinflammation .
Analgesic Effects
Pyrazole compounds are recognized for their analgesic properties. Research has indicated that certain derivatives can effectively alleviate pain in animal models, suggesting their potential use in pain management therapies . The analgesic activity is thought to be linked to their ability to modulate neurotransmitter systems involved in pain perception.
Anticancer Activity
Recent studies have explored the anticancer effects of pyrazole derivatives on various cancer cell lines. For example, compounds similar to This compound have been tested for their cytotoxicity against tumor cells, showing promising results that warrant further investigation into their mechanisms of action .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Condensation of hydrazine with carbonyls |
| Step 2 | Nucleophilic substitution with pyridinylmethyl |
| Step 3 | Cyclization to form the final product |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined a series of aminopyrazole derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced antibacterial properties, particularly against resistant strains .
Case Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of related pyrazole compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could reduce neuronal damage and inflammation, indicating potential applications in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
